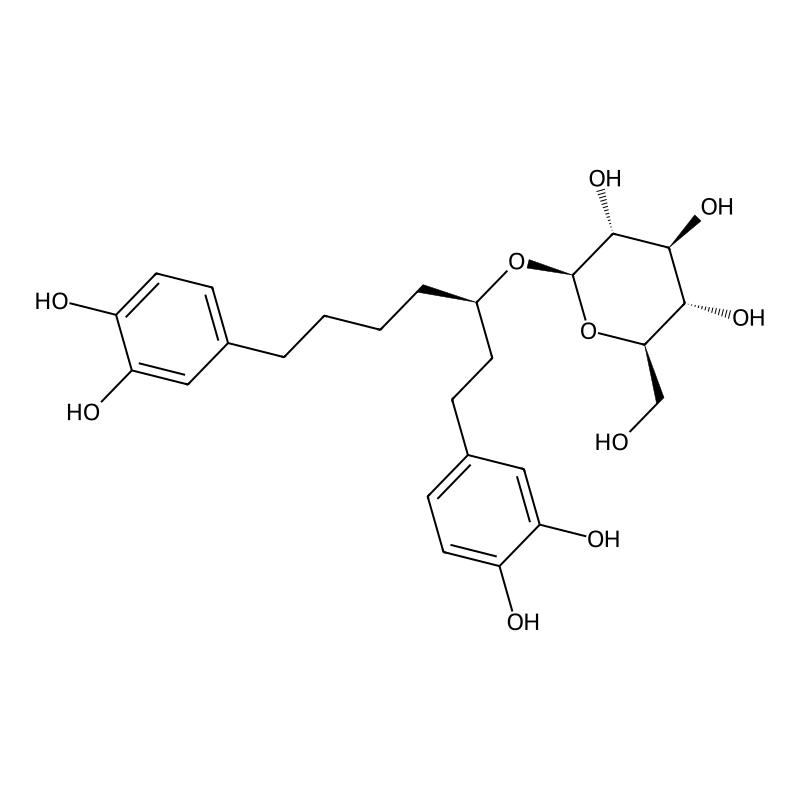Rubranoside A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant, commonly known as Indian madder. This compound belongs to a class of chemical compounds known as glycosides, characterized by a sugar moiety attached to a non-sugar component (aglycone). Rubranoside A has garnered attention due to its potential therapeutic properties, particularly its cytotoxic effects against various cancer cell lines, including lung carcinoma cells .
Due to the lack of research on Rubranoside A, its mechanism of action in biological systems or interaction with other compounds remains unknown.
- Toxicity: No information on the toxicity of Rubranoside A is available in scientific research.
- Flammability, Reactivity: Data on flammability and reactivity is not available.
Isolation and Identification:
Rubranoside A, a bioactive iridoid glycoside, was first isolated from the leaves of Rubus coreanus, a type of Korean bramble berry, in 1998. [] Researchers employed various techniques, including solvent extraction, column chromatography, and nuclear magnetic resonance (NMR) spectroscopy, to isolate and identify the compound. []
Biological Activities:
Studies have explored the potential biological activities of Rubranoside A, with some promising results. Here are some key areas of research:
- Antioxidant properties: In vitro studies suggest Rubranoside A exhibits significant free radical scavenging activity, potentially offering protection against oxidative stress. []
- Anticancer properties: Research indicates that Rubranoside A may induce cell death in specific cancer cell lines, suggesting its potential as an anti-tumor agent. [, ] However, further investigation is needed to understand the underlying mechanisms and translate these findings into clinical applications.
- Anti-inflammatory properties: Studies suggest Rubranoside A may possess anti-inflammatory properties, potentially making it beneficial in managing inflammatory conditions. []
- Hydrolysis: The glycosidic bond in Rubranoside A can be cleaved in the presence of water, releasing the aglycone and sugar components.
- Oxidation-Reduction Reactions: As with many natural products, Rubranoside A may undergo oxidation or reduction, affecting its biological activity and stability.
- Combination Reactions: Rubranoside A can react with other compounds to form new substances through combination reactions, which are fundamental in synthetic organic chemistry
The biological activity of Rubranoside A has been a focal point of research. Studies indicate that it exhibits significant cytotoxicity against lung carcinoma cells, suggesting potential applications in cancer treatment. Additionally, it may possess anti-inflammatory and antioxidant properties, which are common among compounds derived from natural sources . The specific mechanisms through which Rubranoside A exerts its effects are still under investigation.
Synthesis of Rubranoside A can be achieved through several methods:
- Natural Extraction: The most straightforward method involves extracting Rubranoside A from the bark of Rubia cordifolia using solvents like methanol or ethanol.
- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where a sugar moiety is chemically linked to an aglycone. This approach allows for the modification of the compound to enhance its biological activity or solubility.
- Biotransformation: Utilizing microorganisms or enzymes to modify precursor compounds into Rubranoside A is another promising method that aligns with green chemistry principles.
Rubranoside A has potential applications in various fields:
- Pharmaceuticals: Due to its cytotoxic properties, it may be developed as an anticancer agent.
- Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for dietary supplements.
- Cosmetics: The compound's beneficial effects on skin health could lead to applications in skincare formulations.
Interaction studies involving Rubranoside A focus on its pharmacokinetics and pharmacodynamics. Research indicates that it may interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Understanding these interactions is crucial for developing effective therapeutic strategies utilizing Rubranoside A. Further studies are needed to elucidate its interactions with other drugs and biological systems.
Rubranoside A shares structural and functional similarities with other glycosides and diarylheptanoids. Notable similar compounds include:
- Rubranoside B: Another glycoside isolated from the same plant, exhibiting similar cytotoxic properties but differing in potency.
- Rubranoside C: Shares the core structure but may have different biological activities.
- Rubranoside D: Like Rubranoside A, it possesses cytotoxic effects but varies in its chemical structure.
Comparison TableCompound Source Biological Activity Structural Features Rubranoside A Rubia cordifolia Cytotoxic against lung carcinoma Diarylheptanoid glycoside Rubranoside B Rubia cordifolia Moderate cytotoxicity Similar aglycone structure Rubranoside C Alnus rubra Antioxidant properties Different sugar moiety Rubranoside D Alnus rubra Cytotoxic effects Varies in glycosidic linkage
| Compound | Source | Biological Activity | Structural Features |
|---|---|---|---|
| Rubranoside A | Rubia cordifolia | Cytotoxic against lung carcinoma | Diarylheptanoid glycoside |
| Rubranoside B | Rubia cordifolia | Moderate cytotoxicity | Similar aglycone structure |
| Rubranoside C | Alnus rubra | Antioxidant properties | Different sugar moiety |
| Rubranoside D | Alnus rubra | Cytotoxic effects | Varies in glycosidic linkage |
Rubranoside A stands out due to its specific cytotoxicity profile and potential therapeutic applications, making it a unique compound within this class of natural products. Further research into its mechanisms and applications could enhance our understanding and utilization of this compound in medicine and industry.








